molecular formula C15H23NO4S B2716379 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine CAS No. 799259-02-2

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2716379
CAS No.: 799259-02-2
M. Wt: 313.41
InChI Key: DROKIYIEIHVQEJ-UHFFFAOYSA-N
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Description

“4-methoxy-2,3-dimethylbenzenesulfonyl chloride” is a compound used in organic synthesis. It is a white crystalline solid with a molecular weight of 234.7 .


Molecular Structure Analysis

The molecular formula of this compound is C9H11ClO3S . The InChI code is 1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.7 .

Scientific Research Applications

Enzyme Inhibitory and Computational Study

A study by Abbasi et al. (2018) on a series of sulfonamides derived from 4-methoxyphenethylamine showcases the potential of related compounds as therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their inhibitory effects on acetylcholinesterase, demonstrating significant activity, which suggests their utility in developing treatments for neurodegenerative conditions (Abbasi et al., 2018).

Spectroscopic Study of Analogues

Kimber et al. (2003) conducted a preparative and preliminary spectroscopic study on methoxy isomers related to Zinquin ester, a specific fluorophore for Zn(II). This research highlights the role of methoxy-substituted compounds in developing sensitive and specific fluorescent probes for bioimaging and detection of metal ions in biological systems (Kimber et al., 2003).

Anticancer Agent with High BBB Penetration

Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with excellent blood-brain barrier penetration. This compound's properties underscore the potential of methoxy-substituted compounds in cancer therapy, especially for tumors within the central nervous system (Sirisoma et al., 2009).

Synthesis and Topical Drug Delivery

Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, evaluating their potential for topical drug delivery. This study provides insights into the synthesis strategies and the physicochemical properties required for effective drug delivery systems, highlighting the utility of morpholine derivatives in pharmaceutical development (Rautio et al., 2000).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

Properties

IUPAC Name

4-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-10-8-16(9-11(2)20-10)21(17,18)15-7-6-14(19-5)12(3)13(15)4/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROKIYIEIHVQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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